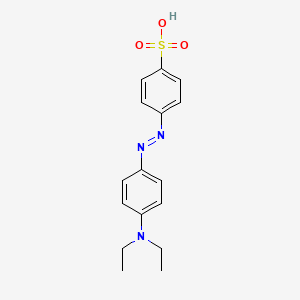

Ethyl orange

Description

BenchChem offers high-quality Ethyl orange suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl orange including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6287-12-3 |

|---|---|

Molecular Formula |

C16H19N3O3S |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonic acid |

InChI |

InChI=1S/C16H19N3O3S/c1-3-19(4-2)15-9-5-13(6-10-15)17-18-14-7-11-16(12-8-14)23(20,21)22/h5-12H,3-4H2,1-2H3,(H,20,21,22) |

InChI Key |

OORQUAGUOJMPCS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl orange chemical structure and azo dye classification

Title: Ethyl Orange: Structural Architectures, Azo-Classification, and Bio-Reductive Mechanisms Subtitle: A Technical Deep Dive for Chemical Biology and Pharmaceutical Applications

Executive Summary

This technical guide analyzes Ethyl Orange (Sodium 4-[4-(diethylamino)phenylazo]benzenesulfonate), a prototypical monoazo dye. While historically utilized as a pH indicator, its current relevance extends into pharmaceutical development as a model substrate for azoreductase activity—a critical enzymatic pathway for colon-specific drug delivery systems (CDDS). This document dissects the molecule’s electronic "push-pull" mechanism, classifies its position within the Color Index (CI) hierarchy, and details the diazotization-coupling synthesis protocol.

Part 1: Structural Anatomy and Azo Classification

The Electronic "Push-Pull" System

Ethyl Orange functions as a resonance hybrid. Its chromophore is the azo linkage (

-

Electron Donor (Auxochrome): The diethylamino group (

) at the para position exerts a strong -

Electron Acceptor: The sulfonate group (

) acts as a water-solubilizing moiety and provides electronic stability. -

pH Sensitivity: In acidic media (pH < 3.4), the azo nitrogen is protonated to form a resonance-stabilized azonium ion. This increases the conjugation length (bathochromic shift), changing the color from yellow (

) to red (

Classification Hierarchy

Ethyl Orange is classified under the Color Index (C.I.) system based on its chemical constitution and application class.

Figure 1: Hierarchical classification of Ethyl Orange within the Azo Dye framework. The dashed line indicates the functional relationship between its ionic nature and application class.

Part 2: Physicochemical Properties

The following data is essential for formulation scientists and analytical method development.

| Property | Value / Characteristic | Relevance |

| IUPAC Name | Sodium 4-[(4-diethylaminophenyl)diazenyl]benzenesulfonate | Standard identification |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 355.39 g/mol | Dose calculation |

| Appearance | Orange-red powder | Quality Control |

| Solubility | Soluble in water; slightly soluble in ethanol | Formulation vehicle selection |

| pKa (Indicator) | 3.4 – 4.8 | pH transition range (Red |

| ~507 nm | Spectroscopic detection | |

| ~475 nm | Spectroscopic detection |

Part 3: Synthesis and Reaction Mechanism

The synthesis of Ethyl Orange is a classic example of electrophilic aromatic substitution via a diazonium intermediate.[1] This protocol is preferred over direct coupling due to the instability of the reactants at high temperatures.

Reaction Logic

-

Diazotization: Sulfanilic acid is treated with sodium nitrite and HCl.[2] The amine is converted to a diazonium salt (

), a weak electrophile. This must be done at -

Coupling: The diazonium salt attacks the electron-rich ring of N,N-diethylaniline. The coupling occurs para to the diethylamino group due to steric hindrance at the ortho position.

Figure 2: Synthetic pathway for Ethyl Orange via diazotization and coupling. Temperature control is the critical process parameter (CPP).

Part 4: Biological Interface (Drug Delivery Context)

For pharmaceutical scientists, Ethyl Orange serves as a surrogate marker for colon-specific drug delivery. The azo bond (

This mechanism is identical to the activation of prodrugs like Sulfasalazine (cleaved into 5-ASA and sulfapyridine).

Figure 3: Metabolic cleavage of the azo bond by bacterial azoreductases. This pathway validates azo-polymers for targeted colonic delivery.

Part 5: Experimental Protocols

Synthesis of Ethyl Orange (Laboratory Scale)

Safety Note: N,N-diethylaniline is toxic. Sodium nitrite is an oxidizer. Wear full PPE.[3]

-

Diazotization:

-

Dissolve 1.0 g of sulfanilic acid and 0.3 g of sodium carbonate in 15 mL of water (boil to dissolve, then cool).

-

Add 0.4 g of sodium nitrite dissolved in 2 mL water.

-

Pour this mixture into a beaker containing 1.5 mL concentrated HCl and 10 g of crushed ice. Crucial: Temperature must stay below 5°C to preserve the diazonium salt. A white precipitate of diazonium salt may form.

-

-

Coupling:

-

Mix 0.8 mL of N,N-diethylaniline with 0.5 mL glacial acetic acid.

-

Add this mixture slowly to the diazonium suspension with vigorous stirring.

-

Allow the reaction to proceed for 10–15 minutes. The solution will turn deep red/orange.

-

-

Isolation:

-

Add 10 mL of 10% NaOH solution until the precipitate turns bright orange (formation of the sodium salt).

-

Heat the mixture to boiling to dissolve the product, then allow it to recrystallize slowly.

-

Filter via vacuum filtration (Büchner funnel), wash with a small amount of cold water, and dry.

-

Validation: pH Transition Check

-

Prepare a 0.1% (w/v) solution of the synthesized Ethyl Orange in water.

-

Aliquot into two vials.

-

Vial A (Acidic): Add 2 drops of 1M HCl. Observe color change to Red .

-

Vial B (Basic): Add 2 drops of 1M NaOH. Observe color change to Yellow/Orange .

References

-

PubChem. (n.d.). Ethyl Orange Compound Summary. National Library of Medicine. Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Ryan, A. J., et al. (2010). Reaction mechanism of azoreductases suggests convergent evolution with quinone oxidoreductases. PubMed. Retrieved from [Link]

- Singh, R., et al. (2015). Colon specific drug delivery systems: A review on novel approaches. International Journal of Pharmaceutical Sciences and Research. (Contextualizes azo-bond cleavage in drug delivery).

Sources

Ethyl Orange: A Comprehensive Technical Guide to its Application as a pH Indicator in the 3.0 to 4.8 Transition Range

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of ethyl orange, a vital azo dye utilized as a pH indicator. With a distinct color transition from red to orange-yellow over a pH range of 3.0 to 4.8, ethyl orange serves as a critical tool in various analytical and research applications, particularly in the titration of strong acids with weak bases. This document will delve into the fundamental chemical principles governing its function, detailed protocols for its synthesis and application, and a thorough analysis of the factors influencing its performance.

The Chemistry of Ethyl Orange: Structure and Properties

Ethyl orange, with the chemical name sodium 4-((4-(diethylamino)phenyl)diazenyl)benzenesulfonate, is a water-soluble organic compound. Its utility as a pH indicator is intrinsically linked to its molecular structure and the subsequent electronic transitions that occur in response to changes in hydrogen ion concentration.

Table 1: Physicochemical Properties of Ethyl Orange

| Property | Value |

| Chemical Formula | C₁₆H₁₈N₃NaO₃S |

| Molecular Weight | 355.39 g/mol |

| Appearance | Orange crystalline powder |

| pH Transition Range | 3.0 - 4.8 |

| Color in Acidic Solution | Red |

| Color in Basic Solution | Orange-Yellow |

| CAS Number | 62758-12-7 |

The core of ethyl orange's functionality lies in its azo group (-N=N-) which connects two aromatic rings. The diethylamino group (-N(CH₂CH₃)₂) acts as an electron-donating group, while the sulfonate group (-SO₃⁻) enhances its water solubility.

The Mechanism of Color Change: A Tale of Two Forms

The vibrant color change of ethyl orange is a direct consequence of a pH-dependent equilibrium between two distinct tautomeric forms: the benzenoid form and the quinonoid form. This transformation is a classic example of the principles described by the Quinonoid Theory of indicators.[1][2]

In alkaline or neutral solutions (pH > 4.8), ethyl orange exists predominantly in its benzenoid form, which is yellow. As the solution becomes more acidic (pH < 3.0), the azo group is protonated. This protonation leads to a rearrangement of the electronic structure, favoring the formation of the quinonoid form, which is red.[1][2] At pH values within the transition range, a mixture of both forms coexists, resulting in an orange appearance.

Figure 1: The equilibrium between the benzenoid and quinonoid forms of ethyl orange.

Synthesis of Ethyl Orange: A Step-by-Step Protocol

The synthesis of ethyl orange is a classic example of a diazonium coupling reaction, a cornerstone of azo dye chemistry. The following protocol outlines the laboratory-scale synthesis of sodium 4-((4-(diethylamino)phenyl)diazenyl)benzenesulfonate.

Materials and Reagents

-

Sulfanilic acid (4-aminobenzenesulfonic acid)

-

Sodium nitrite (NaNO₂)

-

N,N-Diethylaniline

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Ice

-

Distilled water

-

Ethanol

Experimental Workflow

Figure 2: Workflow for the synthesis of ethyl orange.

Detailed Procedure

-

Diazotization of Sulfanilic Acid:

-

Dissolve a calculated amount of sulfanilic acid in a dilute sodium hydroxide solution.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled solution of sodium nitrite with constant stirring.

-

To this mixture, add cold, dilute hydrochloric acid dropwise while maintaining the temperature below 5 °C. This will form the diazonium salt of sulfanilic acid.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve N,N-diethylaniline in a minimal amount of dilute hydrochloric acid and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring. The coupling reaction will proceed, and the color of the solution will change to a deep red.

-

-

Precipitation and Isolation:

-

Make the solution slightly alkaline by the slow addition of a sodium hydroxide solution. This will precipitate the sodium salt of ethyl orange.

-

Add sodium chloride to "salt out" the dye, further decreasing its solubility.

-

Collect the precipitated ethyl orange by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

-

Purification:

-

The crude ethyl orange can be purified by recrystallization from a minimal amount of hot water or an ethanol-water mixture.

-

Application in Titration: A Focus on Strong Acid-Weak Base Analysis

Ethyl orange is particularly well-suited as an indicator for the titration of a strong acid with a weak base.[3][4] The equivalence point of such a titration occurs in the acidic pH range, which aligns with the transition range of ethyl orange.

Titration Protocol: Determination of Ammonia Concentration with Hydrochloric Acid

This protocol details the use of ethyl orange to determine the concentration of an ammonia solution by titrating it with a standardized solution of hydrochloric acid.

Table 2: Reagents and Equipment for Titration

| Reagent/Equipment | Specification |

| Standardized HCl solution | ~0.1 M |

| Ammonia (NH₃) solution | Unknown concentration |

| Ethyl orange indicator solution | 0.1% (w/v) in water |

| Burette | 50 mL |

| Pipette | 25 mL |

| Erlenmeyer flask | 250 mL |

| Magnetic stirrer and stir bar |

Experimental Procedure

-

Preparation:

-

Rinse the burette with a small amount of the standardized HCl solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.

-

Pipette 25.00 mL of the ammonia solution into a 250 mL Erlenmeyer flask.

-

Add approximately 50 mL of distilled water to the flask.

-

Add 2-3 drops of the ethyl orange indicator solution. The solution should turn yellow.

-

-

Titration:

-

Place the Erlenmeyer flask on a magnetic stirrer and begin gentle stirring.

-

Titrate the ammonia solution with the HCl from the burette. Add the HCl in larger increments initially, and then dropwise as the endpoint is approached.

-

The endpoint is reached when the solution undergoes a distinct color change from yellow to a persistent reddish-orange.

-

Record the final volume of the HCl solution in the burette.

-

-

Calculation:

-

Calculate the volume of HCl used (Final volume - Initial volume).

-

Use the following equation to determine the molarity of the ammonia solution: M_ammonia = (M_HCl × V_HCl) / V_ammonia

-

Figure 3: Titration workflow for ammonia analysis using ethyl orange.

Factors Influencing Indicator Performance

For precise and reproducible results, it is crucial to understand the factors that can affect the performance of ethyl orange as a pH indicator.

-

Temperature: The pKa of an indicator can be temperature-dependent. For azo dyes, an increase in temperature generally leads to a slight decrease in the pKa value, which can shift the transition range. For highly accurate work, titrations should be performed at a constant and recorded temperature.

-

Ionic Strength: High concentrations of salts in the solution can alter the activity of the ions, which can slightly shift the equilibrium of the indicator and thus its transition range. This effect is generally minor but should be considered in high-precision analyses.

-

Solvent Composition: The presence of organic solvents can significantly alter the pKa of the indicator and its color change properties. It is essential to use ethyl orange in aqueous solutions unless its behavior in a specific solvent system has been previously characterized.

Conclusion

Ethyl orange remains a valuable and reliable pH indicator for applications within its 3.0 to 4.8 transition range. Its sharp and distinct color change makes it particularly effective for the endpoint determination in strong acid-weak base titrations. A thorough understanding of its chemical properties, the mechanism of its color change, and the factors influencing its performance is paramount for its effective and accurate use in research, quality control, and drug development.

References

-

Srivastava, S. K. (n.d.). THEORY OF INDICATORS. Department of Chemistry, S.G.G.S. College, Patna City. Retrieved from [Link]

-

Theories of Acid Base Indicators and Classification of Acid Base Titrations. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Strong Acid Weak Alkali Titration: Using Methyl Orange Indicator. (2012, September 17). [Video]. YouTube. Retrieved from [Link]

-

Methyl orange. (n.d.). In Wikipedia. Retrieved February 5, 2026, from [Link]

Sources

Spectroscopic Properties of Ethyl Orange in Aqueous Solution: A Technical Guide

Part 1: Executive Summary & Molecular Architecture[1]

Ethyl Orange (EO) is a sulfonate-functionalized azo dye (Sodium 4'-diethylaminoazobenzene-4-sulfonate) extensively utilized as a pH indicator and a molecular probe in drug development.[1] Unlike its methylated analog (Methyl Orange), the ethyl groups in EO impart distinct steric and hydrophobic characteristics, influencing its interaction with biological macromolecules like Bovine Serum Albumin (BSA) and surfactant micelles.[1]

This guide provides a rigorous analysis of EO’s spectroscopic behavior, focusing on its acid-base equilibrium, solvatochromic shifts, and utility in binding assays—critical for researchers characterizing drug-delivery systems.[1]

Chemical Structure and Mechanism

The core spectroscopic utility of EO arises from a pH-dependent tautomeric shift between an Azo form (Basic) and a Quinoid form (Acidic).[1]

-

Basic State (pH > 4.5): The molecule exists in the azo form with a delocalized

-electron system, exhibiting a yellow/orange color.[1] -

Acidic State (pH < 3.5): Protonation of the azo nitrogen (

) induces a charge transfer to a resonance-stabilized quinoid structure, shifting the absorbance bathochromically to red.[1]

Figure 1: Reversible acid-base tautomerism of Ethyl Orange driving the spectral shift.

Part 2: Spectroscopic Profile & Optical Constants

UV-Vis Absorption Characteristics

Ethyl orange follows the Beer-Lambert Law (

Table 1: Optical Constants of Ethyl Orange in Water

| Parameter | Value / Range | Conditions |

| 473 – 477 nm | pH > 5.0 (Azo form dominance) | |

| 505 – 510 nm | pH < 3.0 (Quinoid form dominance) | |

| Molar Absorptivity ( | At | |

| pKa (Experimental) | 4.1 – 4.5 | Ionic strength |

| Isosbestic Point | ~494 nm | Intersection of acid/base spectra |

The Henderson-Hasselbalch Application

To determine the

Where:

- = Absorbance of the fully protonated form.

- = Absorbance of the fully deprotonated form.

- = Observed absorbance at the intermediate pH.

Part 3: Advanced Applications in Drug Development[1]

Protein Binding Assays (BSA Interaction)

EO serves as a model anionic ligand to study binding kinetics with serum albumins (e.g., BSA).[1] This is critical for predicting drug distribution volumes.[1]

-

Mechanism: EO binds to BSA (Site I, subdomain IIA) via hydrophobic forces and electrostatic interactions.[1]

-

Spectroscopic Signal: Binding induces a hypsochromic shift (blue shift) in the EO spectrum and static quenching of BSA's intrinsic tryptophan fluorescence (340 nm).

Surfactant Interactions (Micellization)

In formulation science, EO is used to determine the Critical Micelle Concentration (CMC) of cationic surfactants (e.g., CTAB, CnTAC).[1]

-

Pre-micellar Region: Formation of dye-surfactant ion pairs (hydrophobic stacking).[1]

-

Post-micellar Region: Solubilization of EO into the micellar core/interface, causing a significant spectral shift and hyperchromicity.

Part 4: Experimental Protocols

Protocol: Spectrophotometric pKa Determination

Objective: Accurate determination of the acid dissociation constant.

Reagents:

-

Stock EO solution (

M in Milli-Q water).[1] -

Buffer series (Citrate-Phosphate or Universal Buffer, pH 2.0 – 7.0).[1]

-

1.0 M HCl and 1.0 M NaOH for fine adjustment.[1]

Workflow:

Figure 2: Step-by-step workflow for spectrophotometric pKa determination.

Data Analysis & Quality Control

-

Isosbestic Check: Overlay all spectra. They must intersect at a single point (~494 nm).[1] Deviation implies degradation or side reactions.[1]

-

Linearity: Ensure the concentration is within the linear dynamic range (0.1 – 1.5 Absorbance units).

-

Ionic Strength: Maintain constant ionic strength (

) using NaCl or KCl, as varying

References

-

GSP Chemical. (n.d.).[1] Ethyl Orange for pH Indicator Applications. Retrieved from [1]

-

Salgado, L. E. V., & Vargas-Hernández, C. (2014).[1] Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5, 1290-1301.[1] Retrieved from [1]

-

Edbey, K., et al. (2024).[1] Interaction of anionic dye ethyl orange and cationic CnTAC surfactants: A multi technique investigation. Journal of Molecular Liquids. Retrieved from

-

Taniguchi, M., & Lindsey, J. S. (2018).[1][2] Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327.[1][2] (Reference for general azo dye extinction coefficients). Retrieved from

-

Center for Molecular Modeling (UGent). (n.d.).[1] Rapid estimation of the pKa with atoms-in-molecules. (Specific reference to Ethyl Orange spectral shift 473nm -> 508nm). Retrieved from

Sources

Ethyl orange CAS 62758-12-7 safety data sheet (SDS)

Physicochemical Profiling, Safety Architecture, and Application Protocols[1]

Executive Summary

Ethyl Orange (Sodium 4-[(4-diethylaminophenyl)diazenyl]benzenesulfonate) is a functional azo dye primarily utilized as a pH indicator and biological tracer.[1][2][3][4] While structurally analogous to Methyl Orange, the substitution of ethyl groups imparts distinct lipophilicity and spectral shifts. This guide provides a rigorous technical analysis of Ethyl Orange, synthesizing Safety Data Sheet (SDS) parameters with practical laboratory protocols. It is designed for scientists requiring high-fidelity data for analytical method development, formulation, and safety assessment.[1]

Part 1: Chemical Identity & Physicochemical Core

Understanding the fundamental physicochemical properties is the prerequisite for robust experimental design. Ethyl Orange functions as a weak organic base; its utility is defined by the protonation equilibrium of the azo-nitrogen, which alters the delocalized

Table 1: Physicochemical Specification

| Parameter | Data | Context for Application |

| CAS Number | 62758-12-7 | Unique identifier for regulatory tracking.[1][5] |

| IUPAC Name | Sodium 4-[(4-diethylaminophenyl)diazenyl]benzenesulfonate | Defines chemical structure for synthesis verification.[1] |

| Molecular Formula | ||

| Molecular Weight | 355.39 g/mol | Required for molarity calculations in stoichiometry.[1][6][7] |

| Transition Range | pH 3.0 (Red) | Critical range for titrating weak bases with strong acids.[1] |

| pKa | ~4.34 (at 25°C) | The pH at which [Acid Form] = [Base Form].[1] |

| ~474 nm (Water) | Primary absorbance peak for UV-Vis quantification.[1] | |

| Solubility | Water: ~1 mg/mL; Ethanol: Very slightly soluble | Formulation requires aqueous buffers; avoid pure organic solvents.[1] |

Part 2: Hazard Architecture & Risk Mitigation

Source Analysis: Based on GHS classifications (H315, H319, H335), Ethyl Orange presents moderate acute risks, primarily driven by mechanical irritation and mucosal sensitivity.

2.1 Toxicology & Mechanistic Risks

While not classified as a Category 1 Carcinogen, Ethyl Orange is an azo dye .

-

Metabolic Alert: Azo linkages (-N=N-) can undergo reductive cleavage by azoreductase enzymes (gut flora or liver microsomes), potentially releasing aromatic amines.[1] While Ethyl Orange is not on the primary restricted amine lists (like benzidine), it should be treated as a potential generator of bioactive metabolites.

-

Acute Exposure: The sulfonate group increases water solubility, aiding renal clearance, but dust inhalation poses a direct threat to alveolar tissue (STOT SE 3).

2.2 Safety & Handling Workflow

The following workflow integrates engineering controls with PPE to create a self-validating safety loop.

Figure 1: Operational safety workflow emphasizing the critical control point at the weighing stage where dust generation is highest.

Part 3: Experimental Application: pH Indicator System

The color transition of Ethyl Orange is not random; it is a deterministic quantum mechanical shift.

3.1 Mechanism of Action

In basic or neutral solution (pH > 4.8), the molecule exists in the Azo form (Yellow).[1] As hydronium ion concentration increases (pH < 3.0), the azo nitrogen is protonated.[1] This forces a rearrangement of electrons to a Quinoid form (Red).[1] The quinoid structure has a longer conjugated

Figure 2: Mechanistic pathway of the halochromic shift.[1] The transition is reversible, governed by the pKa of the azo nitrogen.

3.2 Protocol: Preparation and Validation of 0.1% Indicator Solution

Objective: Create a stable, reproducible indicator solution for acid-base titrations.

Reagents:

-

Deionized Water (Type II or better, >10 M

)[1] -

Ethanol (optional, 20% v/v can improve stability if precipitation occurs over time)[1]

Step-by-Step Methodology:

-

Weighing (Critical Control): In a fume hood, weigh 0.10 g (

0.005 g) of Ethyl Orange powder.-

Why: Precision here ensures consistent color intensity across batches.[1]

-

-

Solubilization: Transfer powder to a 100 mL volumetric flask. Add approximately 60 mL of deionized water.

-

Dilution: Dilute to the mark (100 mL) with deionized water.

-

Filtration (Self-Validation): Inspect the solution against a light source. If particulates remain, filter through a 0.45

m syringe filter.-

Why: Particulates interfere with optical endpoint detection.[1]

-

-

Functional Validation:

Part 4: Waste Management & Environmental Fate

Disposal Protocol:

-

Liquid Waste: Solutions containing Ethyl Orange must be collected in "Aqueous Organic" waste streams.[1] Do not pour down the drain.

-

Solid Waste: Contaminated gloves and weighing boats are hazardous waste (Solid Chemical Waste).[1]

-

Destruction: Incineration is the preferred method. High-temperature oxidation breaks the azo bond, mineralizing the sulfur to

(captured by scrubbers) and nitrogen to

Environmental Impact: Ethyl Orange is recalcitrant to biodegradation in standard aerobic conditions due to the electron-withdrawing sulfonate group.[1] Release into waterways can result in bioaccumulation in aquatic life; therefore, zero-discharge protocols are mandatory.[1]

References

-

Sigma-Aldrich. (2024).[1][8] Safety Data Sheet: Ethyl Orange Sodium Salt. Retrieved from

-

PubChem. (2024).[1][8] Compound Summary: Ethyl Orange (CID 23678401).[1] National Library of Medicine.[1] Retrieved from [1]

-

Carl Roth. (2024).[1] Technical Data Sheet: Ethyl Orange pH Indicator. Retrieved from [1]

-

Sabnis, R. W. (2010).[1] Handbook of Acid-Base Indicators. CRC Press.[1] (Standard reference for pKa and transition intervals).

-

European Chemicals Agency (ECHA). (2024).[1] Substance Information: Azo Dyes and REACH Compliance. Retrieved from [1]

Sources

- 1. Ethyl orange | C16H18KN3O3S | CID 23678401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl orange | CAS#:13545-67-0 | Chemsrc [chemsrc.com]

- 3. ETHYL ORANGE | 62758-12-7 [chemicalbook.com]

- 4. carlroth.com [carlroth.com]

- 5. Ethyl orange sodium salt 62758-12-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 6. Ethyl orange sodium salt, 5 g, CAS No. 62758-12-7 | pH Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]

- 7. Ethyl orange sodium salt, 5 g, CAS No. 62758-12-7 | pH Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Germany [carlroth.com]

- 8. 乙基橙 钠盐 indicator grade, Dye content 90 % | Sigma-Aldrich [sigmaaldrich.com]

- 9. Methyl orange - Wikipedia [en.wikipedia.org]

Precision Analytics: The pKa of Ethyl Orange at 25°C

Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Scientists

Executive Summary

In the precise landscape of analytical chemistry, the dissociation constant (

This guide provides a rigorous physicochemical profile of Ethyl Orange, detailing its thermodynamic properties, spectral characteristics, and a self-validating spectrophotometric protocol for confirming its

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Ethyl Orange (Sodium 4-[(4-diethylamino)phenylazo]benzenesulfonate) functions as a weak organic base that undergoes a distinct halochromic shift upon protonation. Structurally, it differs from Methyl Orange by the substitution of ethyl groups on the amine nitrogen. This steric and electronic modification renders the amine slightly more basic, thereby stabilizing the unprotonated form and shifting the

Key Parameters

| Parameter | Value / Description |

| IUPAC Name | Sodium 4-[(4-diethylamino)phenylazo]benzenesulfonate |

| CAS Number | 62758-12-7 |

| 4.34 | |

| Transition Range | pH 3.4 (Red) |

| ~515 nm (Red) | |

| ~475 nm (Yellow/Orange) | |

| Isosbestic Point | ~480–490 nm |

Mechanism of Action

The color change is driven by the protonation of the azo (

Experimental Protocol: Spectrophotometric Determination

To determine or validate the

Reagents & Preparation

-

Ethyl Orange Stock Solution:

M in distilled water. -

Buffer System: Citrate-Phosphate buffer series ranging from pH 2.0 to pH 6.0 in 0.2 pH increments.

-

Ionic Strength Adjuster: 1.0 M KCl (to maintain constant ionic strength,

M).

Workflow Logic

The following diagram outlines the logical flow of the experimental procedure, ensuring data integrity through built-in validation steps (Isosbestic Point Check).

Figure 1: Experimental workflow for the spectrophotometric determination of pKa, including a critical quality control step (Isosbestic Point).

Step-by-Step Methodology

-

Baseline Correction: Calibrate the UV-Vis spectrophotometer using a blank buffer solution.

-

Spectral Scanning: Record the absorption spectrum (350–600 nm) for the extreme acidic (pH 2.0) and extreme basic (pH 6.0) samples to identify

and -

Titration Scans: Measure the absorbance of all intermediate pH buffer-dye mixtures at the determined wavelengths.

-

Isosbestic Verification: Overlay all spectra. They must intersect at a single wavelength (the isosbestic point). If they do not, the total dye concentration is inconsistent, or secondary reactions are occurring.

Data Analysis & Calculation

The

Where:

- = Absorbance of the sample at a specific pH.[1]

- = Absorbance of the fully protonated form (pH 2.0).

- = Absorbance of the fully deprotonated form (pH 6.0).

Calculation Steps

-

Select the wavelength where the difference between

and -

Calculate the ratio

for each intermediate pH point. -

Plot

on the y-axis vs. pH on the x-axis. -

Result: The x-intercept of the linear regression line is the

.

Data Interpretation Logic[5]

Figure 2: Logical framework for converting raw absorbance data into a precise thermodynamic constant.

Applications & Significance

Understanding the precise

-

Pharmaceutical Partitioning: Used as a model counter-ion for determining the lipophilicity of basic drugs.

-

Environmental Sensing: Detection of pH fluctuations in industrial wastewater where Methyl Orange's range is too acidic.

-

Educational Demonstrations: Illustrating the substituent effect (Methyl vs. Ethyl) on acidity constants in physical chemistry curricula.

The shift from Methyl Orange (

References

-

Studylib. Acid-Base Indicators: Theory & Mechanism (Table 4: Higher Homologues of Methyl Orange). Retrieved from [Link]

-

Virtual Labs (Amrita Vishwa Vidyapeetham). Spectrophotometric Determination of pKa of Methyl Orange (Protocol Adaptation). Retrieved from [Link]

Sources

Ethyl orange absorption maximum (lambda max) in visible spectrum

Technical Guide: Ethyl Orange Absorption Maximum ( ) in the Visible Spectrum

Executive Summary

Ethyl Orange (Sodium 4-[4-(diethylamino)phenylazo]benzenesulfonate) is a pH-responsive azo dye utilized as a spectroscopic probe and indicator.[1] While structurally homologous to the ubiquitous Methyl Orange, Ethyl Orange exhibits distinct physicochemical properties due to the steric and inductive effects of its diethylamino moiety.[1]

This guide provides a definitive technical analysis of the absorption maximum (

Key Spectral Data Points:

-

Basic Form (Azo, Yellow):

ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Acidic Form (Quinoid, Red):

ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Isosbestic Point:

(Solvent dependent)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Fundamental Chemistry & Spectral Physics

Structural Chromophores

The colorimetric properties of Ethyl Orange arise from its conjugated

-

Basic Conditions (pH > 4.8): The molecule exists primarily in the Azo form .[1] The diethylamino group acts as an auxochrome, donating electrons into the ring system, but the conjugation is confined effectively to the aromatic rings and the azo bridge.[1] This results in an absorption of higher energy photons (blue/cyan region), causing the solution to appear yellow/orange .[1]

-

Acidic Conditions (pH < 3.0): Protonation occurs at the azo nitrogen (specifically the

-nitrogen relative to the sulfonate group). This triggers a resonance shift toward a Quinoid form .[1] The quinoid structure allows for delocalization of charge across the entire molecule, significantly lowering the HOMO-LUMO energy gap.[1] This bathochromic shift moves the absorption into the green region (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ), causing the solution to appear red .

Methyl vs. Ethyl Orange: The Inductive Shift

Researchers often conflate Ethyl Orange with Methyl Orange. The substitution of methyl groups with ethyl groups exerts a stronger positive inductive effect (

Mechanism Diagram

The following diagram illustrates the structural transformation and the resulting spectral shift.

Figure 1: Structural equilibrium of Ethyl Orange showing the transition between the yellow Azo form and the red Quinoid form upon protonation.[1]

Spectral Characteristics Data

The following table synthesizes empirical data for Ethyl Orange across different media. Note that values may vary slightly (

| Parameter | Condition / Solvent | Appearance | Molar Absorptivity ( | |

| Basic Form | Water (pH 10) | 474 | Yellow-Orange | |

| Acidic Form | Water (pH 2) | 515 | Red | |

| Isosbestic Point | Aqueous Buffer | 480 | Orange | N/A |

| Solvatochromism | Ethanol | 478 | Yellow | Lower |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Insight: The molar absorptivity (

) of the acidic form is typically higher (hyperchromic) than the basic form. When designing concentration assays, ensure you are measuring at thengcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> specific to the pH of your buffer.

Experimental Protocol: Determination of

This protocol is designed to be self-validating. It includes a "Linearity Check" to ensure the instrument is operating within the Beer-Lambert law range.

Reagents & Equipment

-

Stock Solution: Ethyl Orange (0.1% w/v in deionized water).[1]

-

Buffers: 0.1 M HCl (pH ~1) and 0.1 M NaOH (pH ~13).

-

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).[1]

-

Cuvettes: Quartz (1 cm path length). Glass is acceptable for visible range (>340 nm), but quartz is standard for consistency.[1]

Workflow Diagram

Figure 2: Step-by-step UV-Vis spectroscopy workflow for determining

Detailed Steps

-

Baseline Correction: Fill two cuvettes with the solvent (e.g., water).[1] Place them in the sample and reference holders. Run a baseline correction from 350 to 650 nm.[1]

-

Sample Preparation:

-

Acidic Sample: Add 50

L of Stock Ethyl Orange to 3 mL of 0.1 M HCl. -

Basic Sample: Add 50

L of Stock Ethyl Orange to 3 mL of 0.1 M NaOH. -

Target Absorbance: Aim for an absorbance between 0.5 and 1.0 A. If

, dilute further to avoid non-linear deviations.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

-

-

Scanning: Scan the Acidic sample first.[1] The peak should appear near 515 nm . Then scan the Basic sample; the peak should shift to 474 nm .[1]

-

Validation (Crucial): Perform a serial dilution (e.g., 50% concentration). If the Absorbance drops by exactly 50% (

), your data is valid and free from aggregation or instrumental saturation artifacts.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Applications in Research & Drug Development

Surfactant & Protein Binding Assays

Ethyl Orange is amphiphilic.[1] In drug formulation, it serves as a probe for Critical Micelle Concentration (CMC) or protein binding.[1]

-

Mechanism: When Ethyl Orange binds to a cationic surfactant (e.g., CTAB) or a hydrophobic protein pocket, the local microenvironment changes.[1]

-

Observation: This typically causes a hypsochromic shift (blue shift) of the

of the acidic form, often moving from 515 nm toward 500 nm, accompanied by a change in molar absorptivity. This spectral shift allows for the thermodynamic characterization of drug-carrier interactions.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Photocatalytic Degradation Studies

In environmental pharmacology, Ethyl Orange is used as a model pollutant to test the efficacy of photocatalysts (e.g., TiO

-

Protocol Note: Monitor the decay of the peak at 474 nm (neutral/basic conditions) over time. Ensure pH remains constant, as a pH drift could mimic degradation due to the halochromic shift.[1]

References

Technical Analysis: Physicochemical Divergence of Methyl Orange and Ethyl Orange

Executive Summary

This technical guide analyzes the structural and functional distinctions between Methyl Orange and Ethyl Orange , two homologous azo dyes frequently utilized as pH indicators and lipophilic probes in pharmaceutical research. While they share a core azobenzene sulfonate scaffold, the substitution of dimethyl groups with diethyl groups results in a precise molecular weight increase of 28.06 g/mol . This structural modification induces significant shifts in lipophilicity, solubility profiles, and spectral absorption (bathochromic shift), which are critical parameters in Quantitative Structure-Activity Relationship (QSAR) modeling and analytical method development.[1]

Part 1: Structural Chemistry & Molecular Weight Analysis

The fundamental difference lies in the N-alkyl substitution on the phenyl ring. Methyl orange possesses two methyl groups (-CH₃), whereas Ethyl orange possesses two ethyl groups (-CH₂CH₃).[1] This homologous increment alters the molecular weight and volume without changing the primary chromophore backbone.

Comparative Molecular Data[2]

| Parameter | Methyl Orange (Sodium Salt) | Ethyl Orange (Sodium Salt) | Difference |

| IUPAC Name | Sodium 4-{[4-(dimethylamino)phenyl]diazenyl}benzene-1-sulfonate | Sodium 4-{[4-(diethylamino)phenyl]diazenyl}benzene-1-sulfonate | N-Alkyl Substitution |

| Molecular Formula | C₁₄H₁₄N₃NaO₃S | C₁₆H₁₈N₃NaO₃S | + C₂H₄ |

| Molecular Weight | 327.33 g/mol | 355.39 g/mol | + 28.06 g/mol |

| Exact Mass | 327.0653 | 355.0966 | + 28.0313 |

| CAS Number | 547-58-0 | 62758-12-7 | N/A |

Structural Causality

The mass difference is derived strictly from the addition of two methylene (-CH₂-) units.[1]

This increase is not merely gravimetric; it exponentially increases the molecule's hydrophobic surface area , directly impacting its interaction with aqueous solvents and biological membranes.

Part 2: Physicochemical Implications[1][2][4]

The transition from methyl to ethyl substituents acts as a functional probe for steric and electronic effects in azo dye chemistry.

Solubility and Lipophilicity

The ethyl chains in Ethyl Orange introduce significant non-polar character compared to the compact methyl groups.

-

Methyl Orange Solubility: ~5 g/L in water (20°C).[1][2] The sulfonate group dominates, making it moderately soluble.

-

Ethyl Orange Solubility: ~1 g/L in water.[1] The increased lipophilicity of the diethyl moiety combats the solvation power of the sulfonate group, drastically reducing aqueous solubility.

Research Insight: In drug development, this pair serves as a model for homologous series analysis .[1] If a drug candidate (methyl analog) is too water-soluble to cross the blood-brain barrier, synthesizing the ethyl analog is a standard medicinal chemistry strategy to increase LogP (partition coefficient) without altering the pharmacophore.[1]

Spectral Properties (Solvatochromism)

Substituting methyl with ethyl groups causes a bathochromic shift (Red Shift) in the absorption maximum (

Mechanism: The ethyl group is a stronger electron donor (inductive effect, +I) than the methyl group. This increased electron density stabilizes the excited state of the delocalized

Acidity (pKa) and Indicator Range

Both dyes function as weak acids.[1] The protonation occurs at the azo nitrogen, breaking the conjugation and shifting the color to red.

-

Ethyl Orange: Range pH 3.0–4.8.[1][7][8] The steric bulk of the ethyl groups can slightly hinder the protonation site, broadening the transition range, but the electronic effect remains dominant.

Part 3: Analytical Protocols

Protocol A: HPLC Separation of Homologs

To separate these two compounds, researchers must utilize Reverse Phase Chromatography (RP-HPLC).[1] The separation relies on the "Hydrophobic Subtraction Model."

Methodology:

-

Column: C18 (Octadecylsilane) column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (containing 0.1% Formic Acid or Phosphate Buffer pH 3.[1]0) at a 40:60 ratio.[1]

-

Detection: UV-Vis at 470 nm (isosbestic point overlap).[1]

-

Elution Order:

-

Peak 1 (Methyl Orange): Elutes first. Being more polar, it interacts less with the hydrophobic C18 chains.

-

Peak 2 (Ethyl Orange): Elutes second. The diethyl groups increase interaction with the stationary phase, increasing retention time (

).[1]

-

Protocol B: Synthesis Pathway Verification

The synthesis of both dyes follows the classic diazonium coupling reaction. The choice of the coupling agent determines the final molecular weight.

Step-by-Step Workflow:

-

Diazotization: Sulfanilic acid is reacted with Sodium Nitrite (

) and HCl at <5°C to form the unstable diazonium salt.[1] -

Coupling (The Divergence Point):

-

Crystallization: The product precipitates upon neutralization with NaOH.

Part 4: Visualization of Logic

Diagram 1: Synthesis & Structural Divergence

This diagram illustrates the parallel synthesis pathways and the specific point of structural divergence that dictates the molecular weight.

Caption: Divergent synthesis pathways showing how the coupling agent determines the final alkyl substitution and molecular weight.

Diagram 2: Analytical Separation Logic (RP-HPLC)

This diagram details the chromatographic behavior, demonstrating why Ethyl Orange has a longer retention time due to hydrophobic interactions.[1]

Caption: HPLC separation logic based on the hydrophobic effect of the ethyl vs. methyl substituents.

References

-

PubChem . (n.d.).[1] Methyl Orange - Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

-

MacsChem . (n.d.).[1] Methyl Orange Properties and pKa. Retrieved from [Link]

-

Phenomenex . (n.d.).[1] Reversed Phase HPLC Method Development Guide. Retrieved from [Link]

-

University of Toronto Scarborough . (n.d.).[1] Interpreting UV-Vis Spectra: Effect of Conjugation. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling of Ethyl Orange Sodium Salt in Polar Protic Solvents

[1]

Executive Summary & Chemical Identity[1]

Ethyl Orange Sodium Salt (Sodium 4-[(4-diethylaminophenyl)diazenyl]benzenesulfonate) is an amphiphilic azo dye widely utilized as a pH indicator and a model compound for studying dye-surfactant interactions.[1] Its solubility behavior is governed by the competition between its ionic sulfonate headgroup (hydrophilic) and its diethylamino-azobenzene tail (hydrophobic).[1]

Understanding its solubility differential between Water (highly polar, high dielectric) and Ethanol (moderately polar, lower dielectric) is critical for designing effective recrystallization protocols, sensing matrices, and dyeing formulations.

Chemical Profile

| Parameter | Detail |

| Chemical Name | Sodium 4-[(4-diethylaminophenyl)diazenyl]benzenesulfonate |

| CAS Number | 62758-12-7 |

| Molecular Formula | C₁₆H₁₈N₃NaO₃S |

| Molecular Weight | 355.39 g/mol |

| Chromophore | Azo group (-N=N-) conjugated with phenyl rings |

| Solubility Class | Ionic Salt (Sulfonate) |

| Primary Solvent | Water (High Solubility) |

| Secondary Solvent | Ethanol (Sparingly Soluble / Solvatochromic) |

Solvation Thermodynamics: The Mechanism

To predict and manipulate the solubility of Ethyl Orange, one must understand the thermodynamic driving forces at the molecular level. The dissolution process is not random; it is a specific interaction between the solute's functional groups and the solvent's dielectric properties.

Aqueous Solvation (Water)

In water ($ \epsilon \approx 80 $), the dissolution is entropically and enthalpically driven by Ion-Dipole Interactions .[1]

-

Cation Solvation: The $ \text{Na}^+ $ counterion is rapidly hydrated by the partial negative oxygen atoms of water molecules, forming a stable hydration shell.

-

Anion Solvation: The sulfonate group ($ -\text{SO}_3^- $) forms strong hydrogen bonds with water protons.[1]

-

Result: The lattice energy of the solid salt is overcome by the high hydration energy, resulting in high solubility (typically

w/v).

Ethanolic Solvation (Ethanol)

In ethanol ($ \epsilon \approx 24 $), the solubility mechanism changes.[1]

-

Dielectric Barrier: Ethanol's lower dielectric constant reduces its ability to shield the electrostatic attraction between the $ \text{Na}^+ $ and $ -\text{SO}_3^- $ ions.[1] This makes breaking the crystal lattice energetically more "expensive."[1]

-

Lipophilic Interaction: The ethyl groups ($ -\text{N(C}_2\text{H}_5)_2 $) and the aromatic rings exhibit favorable Van der Waals interactions with the ethyl chain of the ethanol solvent.[1]

-

Result: While the organic tail aids dissolution, the ionic headgroup is poorly solvated compared to water. Consequently, Ethyl Orange sodium salt is sparingly soluble in pure ethanol.[1] It often requires water as a co-solvent (binary mixture) to achieve significant concentration.[1]

Experimental Protocol: Saturation Shake-Flask Method

For high-integrity data, we utilize the Saturation Shake-Flask Method , the gold standard for thermodynamic solubility determination.[1] This protocol is designed to be self-validating by ensuring equilibrium is genuinely reached.

Workflow Diagram

Figure 1: Step-by-step workflow for thermodynamic solubility determination. The dashed line represents the self-validation loop required to ensure equilibrium.

Detailed Methodology

Materials:

-

Solvents: HPLC Grade Water, Absolute Ethanol

-

Equipment: Orbital Shaker, Centrifuge (10,000 rpm), UV-Vis Spectrophotometer.[1]

Step 1: Preparation of Saturated Solutions

-

Weigh approximately 50 mg of Ethyl Orange into two separate 20 mL scintillation vials.

-

Add 10 mL of Water to Vial A and 10 mL of Ethanol to Vial B.

-

Critical Check: Ensure there is visible undissolved solid at the bottom. If the solid dissolves completely, add more until a precipitate persists. This confirms saturation.

Step 2: Equilibration

-

Seal vials tightly (Parafilm recommended to prevent ethanol evaporation).[1]

-

Agitate on an orbital shaker at 25°C ± 1°C for 24 hours.

-

Note: For ethanol, extended equilibration (48h) is often recommended due to slower dissolution kinetics of ionic salts in organic media.[1]

Step 3: Phase Separation

-

Remove vials and let stand for 1 hour to allow gross settling.

-

Centrifuge an aliquot of the supernatant at 10,000 rpm for 10 minutes.

-

Alternative: Filter through a 0.45 µm PTFE syringe filter (ensure filter compatibility with ethanol).[1]

Step 4: Quantification (UV-Vis)

Analytical Detection & Data Analysis

Accurate quantification relies on determining the correct absorption maximum ($ \lambda_{\text{max}} $), which shifts depending on the solvent (solvatochromism).

Spectral Characteristics

| Solvent | Expected $ \lambda_{\text{max}} $ | Appearance | Notes |

| Water | 474 nm (472–477 nm) | Clear Orange | Strong absorption due to fully ionized sulfonate.[1] |

| Ethanol | ~425–450 nm | Yellow-Orange | Hypsochromic shift (Blue shift) is typical for azo dyes in less polar solvents.[1] |

Calculation Logic

Calculate the solubility ($ S $) using the Beer-Lambert Law derived from your standard curve:

1Where:

-

$ S_{\text{total}} $ = Concentration of saturated solution (Molar or mg/mL).[1]

-

$ A_{\text{sample}} $ = Absorbance of the diluted sample.[1]

Interpretation of Results

-

Water: Expect high solubility values.[1][4] If $ S > 10 \text{ mg/mL} $, the compound is classified as "Freely Soluble."

-

Ethanol: Expect significantly lower values.[1] If $ S < 1 \text{ mg/mL} $, it is "Slightly Soluble."

-

Implication: If your application requires high concentration in an organic phase, consider using a Binary Solvent System (e.g., Ethanol:Water 80:20).[1] The addition of even a small fraction of water can exponentially increase solubility by solvating the sodium ions.[1]

Applications & Relevance[1][3][4][5]

Why does this solubility differential matter?

-

pH Indicator Formulation: Ethyl Orange is typically formulated as a 0.1% (w/v) solution.[1][2] Due to its poor ethanol solubility, protocols explicitly require dissolving the salt in water first, or using a 20% ethanol/water mixture if rapid drying is required.

-

Dye-Surfactant Interactions: In drug development, Ethyl Orange is used as a probe to study the critical micelle concentration (CMC) of cationic surfactants.[1] The dye partitions between the aqueous phase and the hydrophobic micelle core. Understanding its baseline solubility in organic media (mimicking the micelle core) is essential for interpreting spectral shifts.[1]

-

Recrystallization: The drastic difference in solubility allows for purification.[1] Dissolving the crude dye in a minimum amount of hot water and adding excess ethanol can force the pure salt to precipitate (Anti-solvent crystallization).[1]

References

Technical Guide: Mechanism of Color Change in Ethyl Orange Azo Dyes

Executive Summary

This technical guide provides a rigorous analysis of the physicochemical mechanisms governing the color transition of Ethyl Orange, an azo dye and pH indicator. Unlike generic overviews, this document focuses on the molecular orbital perturbations, resonance shifts (benzenoid to quinonoid), and protonation kinetics that drive its chromatic behavior. Designed for researchers in analytical chemistry and drug development, this guide also details a self-validating spectrophotometric protocol for pKa determination, relevant for modeling azo-prodrug metabolism and pH-dependent solubility profiles.

Molecular Architecture & Mechanistic Foundations

Structural Identity

Ethyl Orange (Sodium 4-{[4-(diethylamino)phenyl]diazenyl}benzene-1-sulfonate) is the ethyl analog of the more common Methyl Orange. It functions as a weak organic base. Its color change is not merely a "switch" but a shift in the position of tautomeric equilibrium driven by pH.[1]

-

IUPAC Name: Sodium 4-[(4-diethylamino)phenylazo]benzenesulfonate

-

CAS Number: 62758-12-7

-

Chromophore: The azo group (-N=N-) conjugated with aromatic rings.

The Chromatic Mechanism: Benzenoid vs. Quinonoid

The color transition from yellow (alkaline) to red (acidic) arises from a structural reorganization of the

-

Alkaline State (pH > 4.8): The molecule exists in the Azo form (Benzenoid structure). The diethylamino group is unprotonated, and the

-conjugation is distributed across the azo bridge. This state absorbs shorter wavelengths ( -

Acidic State (pH < 3.0): Protonation occurs at the

-nitrogen of the azo linkage (the nitrogen distal to the diethylamino ring). This protonation triggers a resonance shift to the Hydrazone form (Quinonoid structure). The quinonoid system lowers the energy gap (

Resonance Pathway Diagram

The following diagram illustrates the protonation-induced resonance shift.

Caption: Mechanistic pathway of Ethyl Orange transition from Benzenoid (Yellow) to Quinonoid (Red) forms upon protonation.

Physicochemical Profile

The following data summarizes the quantitative properties of Ethyl Orange. Note the shift in

| Parameter | Value / Range | Mechanistic Context |

| Transition Range | pH 3.0 – 4.8 | Visual transition interval (Red |

| pKa | ~4.1 | Midpoint of transition; slightly higher than Methyl Orange (3.47) due to electron-donating ethyl groups. |

| 474 nm | Absorption of the Azo (Benzenoid) form. | |

| 508 nm | Absorption of the Quinonoid (Hydrazone) form (Bathochromic shift). | |

| Solubility | Water, Ethanol | Soluble as a sodium salt; pH-dependent solubility in organic phases. |

Experimental Validation: Spectrophotometric pKa Determination

To ensure scientific integrity, the pKa should not be assumed but experimentally determined. The following protocol uses spectrophotometry to calculate the pKa based on the Henderson-Hasselbalch equation.

Principle

By measuring the absorbance at two wavelengths (the acidic

Equation:

Protocol Workflow

Reagents:

-

Ethyl Orange stock solution (0.1% w/v in water).

-

Buffer series (pH 2.5 to 5.5 in 0.2 increments).

-

0.1 M HCl (for

) and 0.1 M NaOH (for

Step-by-Step Methodology:

-

Preparation: Prepare 15 volumetric flasks (25 mL).

-

Standardization: Add 1.0 mL of Ethyl Orange stock to each flask.

-

Buffering: Fill flasks 1-13 with respective buffers (pH 2.5–5.5).

-

Extremes: Fill flask 14 with 0.1 M HCl (Fully Acidic) and flask 15 with 0.1 M NaOH (Fully Basic).

-

Measurement: Record UV-Vis spectra (350–600 nm) for all samples.

-

Analysis: Plot Absorbance vs. pH at 508 nm. The inflection point of the sigmoidal curve represents the pKa.

Experimental Workflow Diagram

Caption: Workflow for the spectrophotometric determination of Ethyl Orange pKa.

Applications in Research & Drug Development

Surrogate for Azo-Prodrug Metabolism

In drug discovery, azo bonds are often used in prodrugs (e.g., sulfasalazine) targeted for colonic delivery. Azoreductases in the gut microbiome cleave the azo bond. Ethyl Orange serves as a model substrate to assay azoreductase activity in vitro.

-

Mechanism: Enzymatic reduction cleaves the -N=N- bond, destroying the chromophore and resulting in a loss of color (absorbance decrease at 474 nm).

pH-Sensitive Liposomal Release

Ethyl Orange is utilized to validate pH-sensitive drug delivery systems . Its distinct spectral shift allows researchers to monitor the internal pH of liposomes or hydrogels, confirming that the payload will be released only in the acidic microenvironment of a tumor (pH ~6.5) or lysosome (pH ~4.5).

References

-

ChemGuide. (2025). Acid-Base Indicators: Methyl Orange and Analogues. Retrieved from [Link]

-

Chemicals.co.uk. (n.d.). What is Methyl Orange? (Mechanistic Comparison). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Ethyl Orange: Protocol for Diazotization and Azo Coupling of Sulfanilic Acid

Application Note: AN-ORG-SYN-042

Executive Summary

This Application Note provides a rigorous, field-validated protocol for the synthesis of Ethyl Orange (Sodium 4-[(4-diethylaminophenyl)diazenyl]benzenesulfonate). Unlike standard undergraduate protocols for Methyl Orange, this guide addresses the specific solubility and steric challenges associated with the diethyl moiety. The synthesis utilizes a two-step sequence: the diazotization of sulfanilic acid followed by electrophilic aromatic substitution (azo coupling) with N,N-diethylaniline. This document is designed for research scientists requiring high-purity pH indicators or azo-dye scaffolds for drug delivery systems.

Mechanistic Principles

The synthesis relies on the formation of a diazonium salt, a temperature-sensitive intermediate.[1][2][3] The reaction pathway is governed by electronic effects:

-

Diazotization: Sulfanilic acid exists as a zwitterion and is insoluble in acid. It is first solubilized as a sulfanilate anion using sodium carbonate.[2] The addition of sodium nitrite and subsequent acidification generates the nitrosonium ion (

) in situ, which attacks the primary amine to form the diazonium salt.[2] -

Azo Coupling: The diazonium ion is a weak electrophile. N,N-diethylaniline is an activated aromatic ring (electron-donating amine group). Coupling occurs at the para position (sterically favored over ortho) in a weakly acidic medium.

Reaction Mechanism Diagram

The following diagram illustrates the electron flow and intermediate states critical to the synthesis.

Figure 1: Mechanistic pathway showing the generation of the electrophile (diazonium) and subsequent coupling.

Materials & Safety Profile

Critical Safety Warning: N,N-Diethylaniline is toxic by inhalation, ingestion, and skin contact.[4][5][6] Sodium nitrite is an oxidizer.[5] Perform all operations in a fume hood.

Reagents Table (10 mmol Scale)

| Reagent | MW ( g/mol ) | Quantity | Molar Eq. | Role |

| Sulfanilic Acid | 173.19 | 1.73 g | 1.0 | Substrate |

| Sodium Carbonate (anhydrous) | 105.99 | 0.60 g | ~0.55 | Solubilizer |

| Sodium Nitrite | 69.00 | 0.75 g | 1.1 | Diazotizing Agent |

| N,N-Diethylaniline | 149.24 | 1.6 mL | 1.0 | Coupling Agent |

| HCl (conc.[4][7] 12M) | 36.46 | 2.5 mL | Excess | Acidifier |

| Glacial Acetic Acid | 60.05 | 1.0 mL | Solvent | Coupling Solvent |

| NaOH (10% soln) | 40.00 | ~15 mL | Excess | Base/Precipitant |

Experimental Protocol

Phase A: Generation of Diazonium Salt (Temperature Critical)

Objective: Create the electrophilic diazonium species without thermal decomposition.

-

Solubilization: In a 50 mL Erlenmeyer flask, dissolve 1.73 g sulfanilic acid in 15 mL of 2.5% sodium carbonate solution (approx. 0.6 g

in water).-

Note: Boil gently if necessary to dissolve. The solution must be clear. If the solution is not alkaline to litmus paper, add small amounts of

until basic.[2]

-

-

Nitrite Addition: Cool the solution to 20°C. Add 0.75 g sodium nitrite and stir until dissolved.

-

Acidification (The "Crash"): Prepare a 250 mL beaker containing 15 g of crushed ice and 2.5 mL concentrated HCl .

-

Technique: Pour the sulfanilate/nitrite solution slowly into the acid/ice mixture with vigorous stirring.

-

Observation: A fine, white powdery precipitate (diazonium betaine) will form immediately.

-

Critical Control Point (CCP): Maintain temperature < 5°C . If the temperature rises,

gas will evolve, indicating decomposition to phenol.

-

Phase B: Azo Coupling

Objective: Facilitate electrophilic aromatic substitution at the para-position.

-

Coupling Mixture Prep: In a small vial, mix 1.6 mL N,N-diethylaniline with 1.0 mL glacial acetic acid .

-

Why Acetic Acid? Diethylaniline is oily and insoluble in water. Acetic acid acts as a co-solvent and prevents the formation of free amine oxides while keeping the pH weakly acidic (optimal for coupling).

-

-

Reaction: Add the diethylaniline acetate solution slowly to the cold diazonium suspension.

-

Stirring: Stir vigorously for 10 minutes. The mixture will turn a dark red/purple color (the acid form of the dye).

-

Incubation: Allow the mixture to stand in the ice bath for an additional 15 minutes to ensure completion.

-

Phase C: Isolation and Purification

Objective: Convert the acid form to the sodium salt (Ethyl Orange) and purify.

-

Basification: Slowly add 15 mL of 10% NaOH solution with stirring.

-

Observation: The color will shift from dark red to a bright orange/yellow. The reaction mixture will likely become a thick paste as the sodium salt precipitates.

-

-

Salting Out: If precipitation is poor, heat the mixture to boiling to dissolve everything, add 2 g NaCl , and cool slowly.

-

Filtration: Cool the mixture in an ice bath. Filter the orange crystals using a Buchner funnel and vacuum filtration.

-

Recrystallization: Recrystallize from hot water (approx. 15-20 mL).

-

Technique: Dissolve in minimum boiling water. If the solution is dark, a small amount of activated charcoal can be used (filter hot). Allow to cool slowly to room temperature, then ice.

-

-

Drying: Dry the crystals in a desiccator or oven at 60°C.

Process Workflow & Critical Control Points

The following diagram outlines the operational logic and "Stop/Check" points to ensure success.

Figure 2: Operational workflow highlighting temperature limits and pH checkpoints.

Characterization & Validation

To validate the synthesis, the following analytical data should be obtained:

-

Appearance: Bright orange crystalline powder (platelets).

-

Solubility: Soluble in water (orange solution); less soluble in ethanol.

-

UV-Vis Spectroscopy:

- (Water): 474 nm (approx).

- (Acidic pH): Shift to ~505-510 nm (Red).

-

pH Indicator Range:

-

pH < 3.0: Red

-

pH > 4.8: Yellow/Orange

-

-

IR Spectroscopy (ATR): Look for

stretch (weak, ~1400-1500 cm⁻¹, often obscured), Sulfonate

Troubleshooting (Self-Validating System)

| Observation | Root Cause | Corrective Action |

| Gas evolution during Phase A | Temp > 5°C; Diazonium decomposing. | Start over. Maintain strict ice bath control. |

| Oily black droplets in Phase B | Unreacted Diethylaniline or poor pH control. | Ensure acetic acid was used; vigorous stirring is required.[1] Recrystallize carefully. |

| Product is Red, not Orange | Product is still in acid form. | Add more NaOH until pH is distinctly alkaline, then salt out. |

| Low Yield | Diazonium salt dissolved or decomposed. | Ensure "Salting out" (NaCl) is performed if precipitation is sparse. |

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[5] (Standard reference for aromatic substitution and diazonium salts).

-

Sigma-Aldrich. (n.d.).[8] Ethyl Orange Sodium Salt - Safety Data Sheet & Product Specification. Retrieved October 26, 2023.

-

Fisher Scientific. (2012).[5] Safety Data Sheet: N,N-Diethylaniline. Retrieved October 26, 2023.

-

Chemistry LibreTexts. (2020). Methyl Orange Synthesis (Analogous Procedure).

Sources

Application Notes & Protocols: A Comprehensive Guide to the Preparation and Validation of 0.1% Ethyl Orange Indicator for High-Precision Titrimetry

This document provides an in-depth guide for researchers, analytical scientists, and drug development professionals on the precise preparation, validation, and application of a 0.1% (w/v) ethyl orange indicator solution. The protocols herein are designed to ensure accuracy, reproducibility, and trustworthiness in titrimetric analyses where sharp and distinct endpoint determination is paramount.

Introduction: The Critical Role of Ethyl Orange in Titration

Acid-base titrations remain a cornerstone of analytical chemistry, providing a robust method for quantitative analysis in various scientific disciplines, including pharmaceutical quality control. The accuracy of a titration is critically dependent on the ability to precisely identify the equivalence point, where the titrant has chemically neutralized the analyte. Acid-base indicators, which are weak organic acids or bases, serve as the visual signal for this event by exhibiting a distinct color change over a specific pH range.[1]

Ethyl orange (Sodium 4-{[4-(diethylamino)phenyl]diazenyl}benzene-1-sulfonate) is an azo dye that functions as an effective pH indicator. It is particularly well-suited for titrations involving a strong acid and a weak base, where the equivalence point occurs in the acidic pH range.[2] The sharp transition from red in acidic conditions to yellow-orange in basic conditions allows for clear endpoint determination.[3][4] Understanding the principles behind its function and adhering to meticulous preparation and validation protocols are essential for generating reliable and defensible analytical data.

The Underlying Chemistry: Mechanism of Action

Ethyl orange functions as a weak acid. Its color change is a direct consequence of a structural rearrangement that occurs as the hydronium ion (H₃O⁺) concentration in the solution changes. The equilibrium for the indicator, represented simply as HIn, can be described as follows:

HIn (Red Form) + H₂O ⇌ H₃O⁺ + In⁻ (Yellow-Orange Form)

According to Le Châtelier's principle, adding an acid increases the H₃O⁺ concentration, shifting the equilibrium to the left and favoring the protonated, red-colored HIn form.[1] Conversely, adding a base neutralizes H₃O⁺, shifting the equilibrium to the right to favor the deprotonated, yellow-orange In⁻ anion.[1] This chemical transformation involves the protonation of one of the nitrogen atoms in the azo group (-N=N-), which alters the molecule's electronic conjugation and, consequently, its absorption spectrum in the visible range.[2]

Technical Specifications: Ethyl Orange Properties

A thorough understanding of the indicator's properties is crucial for its appropriate application.

| Property | Specification | Source(s) |

| IUPAC Name | Sodium 4-{[4-(diethylamino)phenyl]diazenyl}benzene-1-sulfonate | Analogous to Methyl Orange[2] |

| CAS Number | 62758-12-7 | [4][5] |

| Molecular Formula | C₁₆H₁₈N₃NaO₃S | [4] |

| Molecular Weight | 355.39 g/mol | [4] |

| pH Transition Range | 3.0 – 4.8 | [3][4][6] |

| Color in Acid (pH < 3.0) | Red | [3][4] |

| Color in Base (pH > 4.8) | Yellow-Orange | [3][4] |

| Solubility | Soluble in Water | [3] |

Experimental Protocol: Preparation of 0.1% (w/v) Ethyl Orange Solution

This protocol details the steps for preparing 100 mL of a 0.1% weight by volume (w/v) ethyl orange indicator solution. The precision of this preparation is fundamental to the indicator's subsequent performance.

Materials and Reagents

-

Chemicals:

-

Ethyl Orange, Sodium Salt (Indicator Grade) (C₁₆H₁₈N₃NaO₃S)

-

Deionized or Distilled Water (Type II Reagent Grade or higher)

-

-

Apparatus:

-

Analytical Balance (readable to ±0.0001 g)

-

100 mL Class A Volumetric Flask

-

50 mL and 100 mL Glass Beakers

-

Magnetic Stirrer and Stir Bar

-

Wash Bottle with Deionized Water

-

Amber Glass Storage Bottle with a secure cap

-

Step-by-Step Preparation Methodology

-

Weighing: Accurately weigh 0.100 g of ethyl orange sodium salt powder using an analytical balance and transfer it quantitatively into a 100 mL beaker.

-

Scientist's Note: Using a Class A volumetric flask and an analytical balance is non-negotiable for ensuring the concentration is precisely 0.1% w/v. This minimizes variability between batches.

-

-

Initial Dissolution: Add approximately 70 mL of deionized water to the beaker. Place a magnetic stir bar in the beaker and set it on a magnetic stirrer at a moderate speed until the powder is fully dissolved. Ethyl orange is water-soluble, and gentle agitation will expedite the process.[3]

-

Quantitative Transfer: Carefully transfer the dissolved indicator solution from the beaker into the 100 mL Class A volumetric flask.

-

Rinsing: Rinse the beaker, stir bar, and any funnels used with small aliquots of deionized water, transferring the rinsings into the volumetric flask to ensure no solute is lost. Repeat this rinsing step at least three times.

-

Dilution to Volume: Add deionized water to the volumetric flask until the bottom of the meniscus aligns exactly with the calibration mark. Use a dropper or pipette for the final additions to avoid overshooting the mark.

-

Homogenization & Storage: Stopper the volumetric flask securely and invert it 15-20 times to ensure the solution is completely homogeneous. Transfer the final solution to a clearly labeled amber glass bottle for storage.

-

Scientist's Note: Store the solution at room temperature, protected from light, to prevent photodegradation.[7] Proper storage maintains the indicator's stability and performance over time.

-

Workflow Diagram: Indicator Preparation

Caption: Workflow for preparing 0.1% w/v ethyl orange indicator.

Self-Validation Protocol: Ensuring Indicator Performance

Preparing the indicator is insufficient; its performance must be verified. A sensitivity test confirms that the indicator provides a sharp color transition without consuming a significant volume of titrant, thereby ensuring the accuracy of the endpoint determination.[8]

Protocol: Indicator Sensitivity Test

-

Preparation: Add 100 mL of high-purity, carbon dioxide-free water to a clean conical flask.

-

Scientist's Note: CO₂ from the atmosphere can dissolve in water to form carbonic acid, lowering the pH and potentially causing a premature color change. Using recently boiled and cooled deionized water is a best practice.

-

-

Indicator Addition: Pipette 0.1 mL of the prepared 0.1% ethyl orange solution into the flask. The solution should appear yellow-orange.[7]

-

Titration: Titrate the solution with a standardized 0.1 M Hydrochloric Acid (HCl) solution dropwise from a burette, swirling the flask continuously.

-

Endpoint and Acceptance Criteria: The color of the solution should transition sharply from yellow-orange to the first permanent tinge of red.

-

Acceptance Criterion: A sharp color change to red must occur upon the addition of no more than 0.1 mL of 0.1 M HCl.[7] Passing this test validates the indicator's sensitivity for use in titrations.

-

Workflow Diagram: Indicator Validation

Caption: Workflow for validating the sensitivity of the prepared indicator.

Safety and Handling

Adherence to safety protocols is mandatory when handling chemical reagents.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves when handling ethyl orange powder and its solutions.[9][10]

-

Handling Powder: Handle the solid ethyl orange powder in a well-ventilated area or under a fume hood to avoid inhaling fine dust particles.[10][11]

-

Incompatible Materials: Ethyl orange is incompatible with strong oxidizing agents. Store it away from such chemicals to prevent hazardous reactions.[10]

-

Disposal: Dispose of waste solutions and expired reagents in accordance with local, state, and federal environmental regulations. Do not pour down the drain unless permitted.[5][11]

Conclusion

The reliability of titrimetric analysis hinges on the quality of the reagents used. A meticulously prepared and validated 0.1% ethyl orange indicator solution provides the sharp, clear endpoint necessary for accurate and reproducible results. By integrating the detailed protocols, scientific rationale, and validation checks outlined in these application notes, researchers and scientists can ensure the integrity of their analytical work, contributing to robust and trustworthy outcomes in research and quality control environments.

References

-

Chrominfo. (2022, February 9). Preparation of methyl orange indicator solution. [Link]

-

PharmaPath. (2024, November 11). Preparation of Methyl Orange (0.1% w/v) Indicator. [Link]

-

GlobalSpec. (n.d.). 16.3: PREPARATION OF SOLUTIONS. [Link]

-

YouTube. (2022, June 30). How to Prepare 0.1% w/v Methyl Orange Indicator. [Link]

-

Wikipedia. (n.d.). Methyl orange. [Link]

-

Marques, M. R. C., Pappa, H., Chang, M., Spafford, L., et al. (n.d.). Recommendations for titration methods validation. US Pharmacopeia (USP). [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Ethyl orange sodium salt. [Link]

-

Sajin KA et al. (2020). pH Indicators: A Valuable Gift for Analytical Chemistry. Saudi J Med Pharm Sci, 6(5): 393-400. [Link]

-

ResearchGate. (2025, February 3). Validation of the Use of Anthocyanin as Indicators for Acid-Base Titration. [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Ethylorange sodium. [Link]

-

Chemistry LibreTexts. (2023, July 12). 17.3: Acid-Base Indicators. [Link]

-

Filo. (2023, November 16). The acid-base indicator ethyl orange turns from red to yellow over the pH...[Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Methyl orange - Wikipedia [en.wikipedia.org]

- 3. gspchem.com [gspchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemos.de [chemos.de]

- 6. The acid-base indicator ethyl orange turns from red to yellow over the pH.. [askfilo.com]

- 7. pharmapath.in [pharmapath.in]

- 8. usp.org [usp.org]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. carlroth.com [carlroth.com]

Application Note: High-Purity Synthesis and Characterization of Ethyl Orange via Diazonium Coupling

Introduction & Scope

Ethyl Orange (Sodium 4-[(4-diethylaminophenyl)diazenyl]benzenesulfonate) is a structural analog of the common pH indicator Methyl Orange. While both share the azo-dye core, the substitution of ethyl groups for methyl groups on the tertiary amine introduces subtle steric and electronic shifts that influence its solubility, lipophilicity, and spectral properties.

This application note provides a rigorous, field-validated protocol for the synthesis of Ethyl Orange. Unlike generic textbook procedures, this guide focuses on the mechanistic causality behind every step—explaining why specific pH conditions, temperatures, and reagents are strictly required to maximize yield and purity.

Mechanistic Insight: The Chemistry of Control

The synthesis proceeds via a two-stage sequence: Diazotization followed by Electrophilic Aromatic Substitution (Coupling) .[1] Understanding the electronic requirements of these steps is critical for troubleshooting low yields.

Stage 1: Diazotization of Sulfanilic Acid

Sulfanilic acid exists as a zwitterion, which is insoluble in acid. To initiate the reaction, we first convert it to the soluble sodium sulfanilate using sodium carbonate (

-

Critical Control Point: The temperature must remain below 5°C . Above this threshold, the diazonium salt hydrolyzes to form a phenol (releasing

gas), irreversibly destroying the reactant.

Stage 2: Azo Coupling with N,N-Diethylaniline

The diazonium salt is a weak electrophile. It requires an electron-rich nucleophile—in this case, N,N-diethylaniline.

-

Regioselectivity: The bulky diethylamino group directs the attack to the para position due to steric hindrance at the ortho positions.[3]

-

pH Sensitivity: This is the most common failure point.

-

pH < 3: The amine of N,N-diethylaniline becomes protonated (

), deactivating the ring and preventing coupling. -

pH > 7: The diazonium salt reacts with hydroxide ions to form diazotates, which do not couple.

-

Optimal Window: The reaction is run in a weakly acidic buffer (acetic acid) to maintain the amine in its reactive neutral form while preserving the diazonium salt.

-

Reaction Pathway Diagram

Figure 1: Mechanistic pathway from Sulfanilic Acid to Ethyl Orange, highlighting the critical intermediate states.

Experimental Protocol

Reagents & Equipment